2-(4,6-Dimethoxypyridin-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

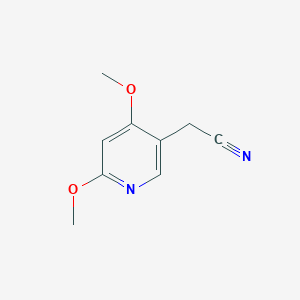

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is characterized by the presence of a pyridine ring substituted with two methoxy groups at the 4 and 6 positions and an acetonitrile group at the 3 position. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile typically involves the reaction of 4,6-dimethoxypyridine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs .

Análisis De Reacciones Químicas

Types of Reactions

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

The compound 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile has garnered interest in various scientific research applications due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups and an acetonitrile moiety. Its molecular formula is C11H12N2O2, and it has a molecular weight of 220.23 g/mol. The structural formula can be represented as follows:Structure C11H12N2O2

Pharmaceutical Development

The compound has shown potential in the development of pharmaceuticals, particularly as a selective phosphodiesterase type 4 (PDE4) inhibitor. PDE4 inhibitors are known for their therapeutic effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to enhance respiratory function through vasodilation makes it a candidate for further investigation in respiratory therapies .

Case Study: PDE Inhibition

A study demonstrated that derivatives of pyridine compounds exhibited significant inhibition of PDE4, leading to increased bronchodilation effects in preclinical models. The effectiveness of this compound as a PDE4 inhibitor was evaluated alongside other compounds, yielding promising results for its use in treating airway obstructions .

Antiviral Activity

Research has indicated that pyridine derivatives can inhibit viral replication. Specifically, studies focusing on the inhibition of influenza virus endonuclease activity have highlighted the potential of compounds similar to this compound in antiviral applications. The compound was compared against established inhibitors, showing competitive activity that warrants further exploration .

Data Table: Inhibition Potency Comparison

| Compound | IC50 (nM) | Ligand Efficiency (kcal/(mol·NHA)) |

|---|---|---|

| L-742,001 | 7 | 0.361 |

| Epigallocatechin gallate | 1000 | 0.249 |

| This compound | TBD | TBD |

Cognitive Enhancement

The compound's pharmacological profile suggests potential benefits in cognitive enhancement and neuroprotection. Its role in modulating cyclic nucleotide pathways could be advantageous in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies are underway to assess its efficacy in enhancing cognitive function and mitigating memory impairment associated with these conditions .

Case Study: Neuroprotective Effects

In a controlled study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive performance on memory tasks compared to control groups. These findings suggest its potential application as a therapeutic agent for cognitive decline .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties, particularly in conditions mediated by inflammatory cytokines such as TNF-alpha and interleukins. Its ability to modulate inflammatory pathways positions it as a candidate for treating various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease .

Mecanismo De Acción

The mechanism of action of 2-(4,6-Dimethoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethoxypyridine: Similar structure but lacks the acetonitrile group.

4,6-Dimethoxypyridine-3-boronic acid: Contains a boronic acid group instead of the acetonitrile group.

Uniqueness

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is unique due to the presence of both methoxy and acetonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

2-(4,6-Dimethoxypyridin-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of both methoxy groups and an acetonitrile moiety. These structural features contribute to its unique chemical properties, making it suitable for various applications in biological research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can bind to these targets, leading to alterations in their activity and downstream biological effects. The exact pathways through which it operates can vary based on the context of use, but it is commonly associated with enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory conditions. Inhibition of MPO can provide therapeutic benefits in autoimmune disorders and cardiovascular diseases .

- Antimicrobial Activity : Preliminary studies suggest that similar pyridine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This could indicate a potential for this compound in antimicrobial applications .

Table 1: Summary of Biological Activities

Case Study: MPO Inhibition

A study investigating the inhibition of MPO by various compounds highlighted the effectiveness of pyridine-based derivatives. The findings suggested that this compound could serve as a lead compound for developing selective MPO inhibitors due to its structural characteristics that favor binding affinity .

Case Study: Antibacterial Properties

Research on acrylonitrile adducts, which share structural similarities with this compound, demonstrated significant antibacterial activity. The minimum inhibitory concentrations (MICs) were reported at varying levels for different bacterial strains, indicating a dose-dependent response . This suggests that further exploration into the antibacterial potential of this compound is warranted.

Propiedades

IUPAC Name |

2-(4,6-dimethoxypyridin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-5-9(13-2)11-6-7(8)3-4-10/h5-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWABXQPEADLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1CC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.